Rac-(1r,2r)-2-propylcyclohexan-1-ol
Description
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R,2R)-2-propylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
VZBNUCDUQJCIDP-RKDXNWHRSA-N |
Isomeric SMILES |
CCC[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
CCCC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-Propylcyclohexanone
The most common synthetic route to this compound involves the reduction of the corresponding ketone, 2-propylcyclohexanone. This ketone can be synthesized via alkylation or other cyclohexanone functionalization methods, but the key step is the stereoselective reduction to the alcohol.
| Parameter | Details |
|---|---|
| Starting Material | 2-Propylcyclohexanone |
| Reducing Agents | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |
| Solvents | Tetrahydrofuran (THF), Ethanol |
| Temperature Range | 0 to 25 °C |
| Reaction Time | 1 to 4 hours |
| Stereochemistry | Yields racemic mixture of (1r,2r)-trans isomer |
| Purification | Column chromatography, recrystallization |
Mechanism: The hydride ion from NaBH4 or LiAlH4 attacks the carbonyl carbon of 2-propylcyclohexanone, leading to the formation of the corresponding cyclohexanol with trans stereochemistry due to steric and electronic factors controlling the approach of the hydride.
Catalytic Hydrogenation of 2-Propylcyclohexanone
Industrial-scale synthesis often employs catalytic hydrogenation:
| Parameter | Details |
|---|---|
| Catalyst | Palladium on carbon (Pd/C), Raney Nickel |
| Hydrogen Pressure | 1 to 5 atm |
| Solvent | Ethanol, Methanol, or other protic solvents |
| Temperature | Room temperature to 50 °C |
| Reaction Time | Several hours |
| Product Purification | Distillation, recrystallization |
This method provides efficient conversion with good yields. The metal catalyst facilitates the addition of hydrogen across the carbonyl group, reducing it to the alcohol while maintaining the trans stereochemistry due to the cyclohexane ring conformation.
Stereoselective Synthesis via Enol Catalysis and α-Hydroxylation
Advanced research has explored enol catalysis for the direct α-hydroxylation of cyclic α-branched ketones, which could be adapted for 2-propylcyclohexanone derivatives:
- Using bifunctional organocatalysts, α-hydroxylation can be performed enantioselectively.
- Reagents such as nitrosobenzene or diazocarboxylates facilitate α-hydroxylation.
- This method potentially allows for stereochemical control beyond racemic mixtures.
While specific data for this compound are limited, the methodology suggests a route to enantioenriched products by direct oxidation of ketone precursors.
Reaction Conditions and Analytical Data
Typical Reduction Reaction Setup
| Step | Description |
|---|---|
| Dissolution | Dissolve 2-propylcyclohexanone in dry THF or ethanol under inert atmosphere |
| Cooling | Cool solution to 0 °C to control reaction rate |
| Addition of Reducing Agent | Add NaBH4 portion-wise to avoid excessive heat |
| Stirring | Stir for 2–4 hours at room temperature |
| Quenching | Quench with water or dilute acid to deactivate excess reducing agent |
| Extraction | Extract product with organic solvent (e.g., ethyl acetate) |
| Drying | Dry organic layer over anhydrous magnesium sulfate |
| Purification | Purify by column chromatography or recrystallization |
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the cyclohexanol structure and trans stereochemistry via coupling constants and chemical shifts.
- Infrared (IR) Spectroscopy: Characteristic O–H stretch around 3200–3600 cm⁻¹; C–H stretches for alkyl groups.
- Mass Spectrometry (MS): Confirms molecular weight of 142.24 g/mol.
- Chiral Chromatography: Used to analyze stereochemical purity post-synthesis.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Stereochemical Control |
|---|---|---|---|---|
| NaBH4 Reduction | Mild conditions, readily available reagents | Produces racemic mixture | 75–90 | Racemic |
| LiAlH4 Reduction | Stronger reducing agent, faster reaction | Requires strict anhydrous conditions | 80–95 | Racemic |
| Catalytic Hydrogenation | Scalable, environmentally friendly (H2 gas) | Requires catalyst handling, pressure equipment | 85–95 | Racemic or enantioselective with chiral catalyst |
| Enol Catalysis α-Hydroxylation | Potential for enantioselectivity | Complex catalyst design, less established | Variable | Enantioselective |
Summary of Research Findings
- The reduction of 2-propylcyclohexanone using sodium borohydride or lithium aluminum hydride remains the most straightforward and widely used method to prepare this compound.
- Catalytic hydrogenation offers an industrially viable alternative with high yields and potential for scale-up.
- Emerging organocatalytic methods provide avenues for enantioselective synthesis, though these are currently more experimental and less applied to this specific compound.
- Purification typically involves chromatographic techniques or recrystallization, with stereochemical purity assessed by chiral chromatographic methods and spectroscopic analysis.
- Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical to maximizing yield and minimizing side reactions or racemization.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,2r)-2-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-propylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 2-propylcyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-propylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF or ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products
Oxidation: 2-propylcyclohexanone.
Reduction: 2-propylcyclohexane.
Substitution: 2-propylcyclohexyl chloride.
Scientific Research Applications
Rac-(1r,2r)-2-propylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Rac-(1r,2r)-2-propylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Alkyl Chain Length : The propyl substituent in this compound likely confers intermediate lipophilicity compared to the butyl analog (C₁₀H₂₀O), which has higher hydrophobicity and lower solubility .
- Functional Groups: Fluorine substituents (e.g., in 2-fluorocyclohexan-1-amine HCl) increase electronegativity and metabolic stability, making such compounds valuable in drug design . Methoxy groups (e.g., in (1R,2S)-2-methoxycyclohexan-1-ol) reduce hydrogen-bonding capacity, altering solubility and interaction with biological targets . Amino and difluoro groups (e.g., in rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol HCl) enhance reactivity in nucleophilic substitutions, relevant to agrochemical synthesis .
Stereochemical Impact
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-(1r,2r)-2-propylcyclohexan-1-ol, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions or stereoselective reduction of ketone precursors. For example, chiral catalysts (e.g., Ru-based complexes) can enforce stereochemical control during hydrogenation. Post-synthesis, stereochemical purity is verified using chiral HPLC or GC with chiral stationary phases . To minimize racemization, reactions should be conducted under inert atmospheres at controlled temperatures (e.g., 0–25°C) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm molecular structure and stereochemistry via coupling constants (e.g., for cyclohexanol chair conformations) .
- IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm) and alkyl group vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
- X-ray Crystallography : Resolves absolute stereochemistry; SHELXT software automates structure determination from diffraction data .
Q. What are the best practices for storing this compound to prevent degradation?
- Methodological Answer : Store in sealed glass containers under inert gas (e.g., argon) at –20°C. Avoid exposure to light, moisture, and strong oxidizers. Stability tests via periodic HPLC analysis are recommended to detect degradation products .
Q. What are the key steps in purifying this compound post-synthesis?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity. Final purity (>95%) is confirmed by GC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between NMR data and X-ray crystallography?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., ring-flipping in cyclohexanol). Combine:
- VT-NMR (variable-temperature NMR) to study conformational equilibria.
- DFT Calculations (e.g., Gaussian software) to predict NMR chemical shifts for proposed stereoisomers.
- Overhauser Effect (NOESY) to identify spatial proximity of protons in rigid conformers .
Q. How to optimize reaction conditions to minimize diastereomer formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Use enantioselective catalysts (e.g., Jacobsen’s Mn-salen catalysts for epoxidation).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in nucleophilic substitutions.
- Temperature Control : Lower temperatures (–78°C) slow undesired pathways; monitor via in-situ IR .
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding modes to receptors (e.g., 5-HT₂C for neuroprotection).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales.
- QSAR Models : Correlate structural features (e.g., logP, steric bulk) with activity data from analogues .
Q. What in vivo models are appropriate for evaluating the neuroprotective effects of this compound?
- Methodological Answer :
- Rodent Models : Middle cerebral artery occlusion (MCAO) in mice assesses ischemia-reperfusion injury mitigation.
- Pharmacokinetics : LC-MS/MS quantifies plasma and brain concentrations post-administration.
- Behavioral Assays : Morris water maze tests cognitive recovery in traumatic brain injury models .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Test hepatic microsome stability to identify rapid clearance (e.g., CYP450 metabolism).
- Blood-Brain Barrier Penetration : Use PAMPA-BBB assays or in situ perfusion models.
- Dose-Response Refinement : Adjust dosing regimens based on AUC (area under the curve) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
